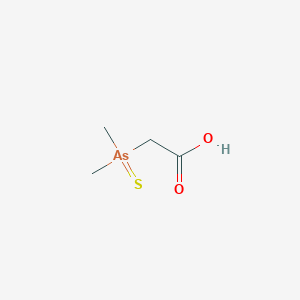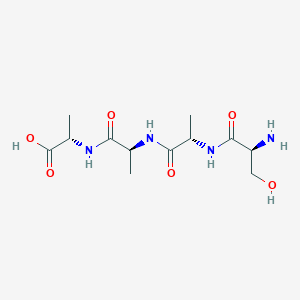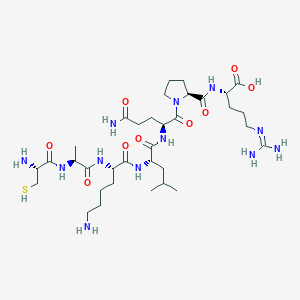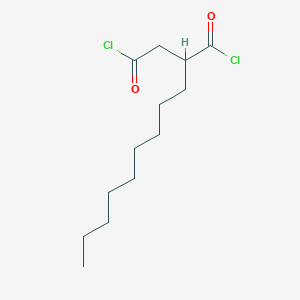
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one is a complex organic compound that features a phenothiazine core structure. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one typically involves the chloroacetylation of phenothiazine to produce 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure product purity and consistency.
化学反応の分析
Types of Reactions
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenothiazine core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.
科学的研究の応用
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets. It acts as an antagonist on dopaminergic and serotonergic receptors, which contributes to its potential antipsychotic effects. Additionally, it may interact with histaminergic and muscarinic receptors, influencing its sedative and antiemetic properties .
類似化合物との比較
Similar Compounds
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: Shares the phenothiazine core and exhibits similar pharmacological properties.
1-(10H-phenothiazin-2-yl)ethanone: Another phenothiazine derivative with comparable chemical behavior.
Uniqueness
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one is unique due to the presence of the cyclohexyl group, which may enhance its lipophilicity and influence its interaction with biological membranes, potentially altering its pharmacokinetic and pharmacodynamic profiles.
特性
CAS番号 |
828266-43-9 |
|---|---|
分子式 |
C20H21NOS |
分子量 |
323.5 g/mol |
IUPAC名 |
2-cyclohexyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H21NOS/c22-20(14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h4-7,10-13,15H,1-3,8-9,14H2 |
InChIキー |
SLWHZOXMZPOFEZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)

![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)



![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)

![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)


![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)

